1,3-Dibenzoylbenzene

Catalog No.
S1546456
CAS No.
3770-82-9
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibenzoylbenzene

CAS Number

3770-82-9

Product Name

1,3-Dibenzoylbenzene

IUPAC Name

(3-benzoylphenyl)-phenylmethanone

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H

InChI Key

MJQHDSIEDGPFAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3

Synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE)

One of the primary applications of 1,3-dibenzoylbenzene is as a starting material for the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE). MDDPE is a rigid-rod molecule exhibiting interesting electrical and optical properties, making it a potential candidate for use in organic electronics and optoelectronic devices [].

Exploration of Spin Systems

1,3-Dibenzoylbenzene has also been explored in the investigation of spin systems. Research by Fujita et al. utilized 1,3-dibenzoylbenzene as a key component in the synthesis of a ground-state undecet (S = 5) hydrocarbon, a molecule exhibiting a specific type of spin arrangement with potential applications in the field of molecular magnetism [].

1,3-Dibenzoylbenzene is an organic compound classified as a diarylketone, characterized by its chemical formula C20H14O2C_{20}H_{14}O_2. This compound features two benzoyl groups attached to a central benzene ring, giving it a unique structure that influences its reactivity and applications. It is known for its fluorescent properties and has been utilized in various chemical and biological contexts, particularly in the synthesis of complex molecular structures and as a reagent in organic chemistry .

  • Specific data on toxicity is limited. However, as an organic compound, it's advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory.

Note:

  • Due to the focus on scientific research, sections on mechanism of action are not applicable for this compound.

  • Oxidation: This compound can be oxidized to yield carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The carbonyl groups in 1,3-dibenzoylbenzene can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where halogens or other electrophiles react with the aromatic rings .

These reactions highlight the compound's versatility as a building block in organic synthesis.

1,3-Dibenzoylbenzene exhibits notable biological activities, particularly in the context of reactive oxygen species. It has been shown to react with singlet oxygen, hydroxy radicals, and other reactive species, leading to the formation of various products such as 1,2-dibenzoylbenzene. This reaction is significant for its applications in detecting and quantifying reactive oxygen species in biological systems . Additionally, its fluorescent properties make it useful for studying biochemical pathways involving oxidative stress.

The synthesis of 1,3-dibenzoylbenzene can be achieved through several methods:

  • Friedel-Crafts Acylation: A common method involves the acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+2C6H5COClAlCl3C6H4(COC6H5)2+2HClC_6H_6+2C_6H_5COCl\xrightarrow{AlCl_3}C_6H_4(COC_6H_5)_2+2HCl

This method is typically conducted under anhydrous conditions to enhance yield and purity .

  • Industrial Production: In industrial settings, similar Friedel-Crafts reactions are optimized for larger scale production, often utilizing continuous flow reactors and advanced purification techniques like chromatography.

1,3-Dibenzoylbenzene finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other compounds such as 1,3-bis(1-phenylvinyl)benzene.
  • Fluorescent Probes: Due to its fluorescent nature, it is used as a probe for detecting reactive oxygen species in biological systems.
  • Molecular Magnetism: Its derivatives are explored for constructing high-spin molecular structures with potential applications in spintronics .

Research on 1,3-dibenzoylbenzene has focused on its interactions with reactive species. Studies have demonstrated that it reacts specifically with singlet oxygen and various radicals. For instance, when exposed to hydroxy radicals or alkyloxy radicals, it transforms rapidly into 1,2-dibenzoylbenzene. This specificity makes it valuable for monitoring oxidative processes in biological contexts .

Several compounds share structural or functional similarities with 1,3-dibenzoylbenzene:

Compound NameStructure TypeUnique Features
1,2-DibenzoylbenzeneDiarylketoneForms from the oxidation of 1,3-dibenzoylbenzene
1,3-DiphenylisobenzofuranDieneHighly reactive diene used for Diels-Alder reactions
BenzophenoneDiarylketoneCommonly used UV filter; lacks the central benzene ring
Benzyl alcoholAlcoholReduction product of dibenzoyl derivatives

The uniqueness of 1,3-dibenzoylbenzene lies in its specific reactivity towards singlet oxygen and its role as a precursor for various complex molecular structures. Its ability to form high-spin clusters further distinguishes it from similar compounds .

XLogP3

4.6

Other CAS

3770-82-9

Wikipedia

1,3-Dibenzoylbenzene

General Manufacturing Information

Methanone, 1,1'-(1,3-phenylene)bis[1-phenyl-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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